
5-Allyl-2-amino-6-hydroxypyrimidin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Allyl-2-amino-6-hydroxypyrimidin-4(5H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleic acids. This particular compound is characterized by the presence of an allyl group, an amino group, and a hydroxyl group attached to the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-2-amino-6-hydroxypyrimidin-4(5H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-4,6-dihydroxypyrimidine with allyl bromide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-amino-4,6-dihydroxypyrimidine and allyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Procedure: The mixture is heated to a temperature of around 80-100°C for several hours, allowing the allylation to occur.
Product Isolation: The product is then isolated through filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal waste.
Análisis De Reacciones Químicas
Types of Reactions
5-Allyl-2-amino-6-hydroxypyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield 5-allyl-2-amino-6-oxopyrimidin-4(5H)-one.
Reduction: Reduction can produce this compound derivatives with altered functional groups.
Substitution: Substitution reactions can lead to various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
5-Allyl-2-amino-6-hydroxypyrimidin-4(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Allyl-2-amino-6-hydroxypyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: Lacks the allyl group but shares the amino and hydroxyl functionalities.
5-Allyl-2-amino-4-hydroxypyrimidine: Similar structure but with different positioning of the hydroxyl group.
6-Allyl-2-amino-4-hydroxypyrimidine: Another isomer with the allyl group at a different position.
Uniqueness
5-Allyl-2-amino-6-hydroxypyrimidin-4(5H)-one is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of the allyl group at the 5-position and the hydroxyl group at the 6-position distinguishes it from other pyrimidine derivatives, potentially leading to unique chemical and biological properties.
Propiedades
Fórmula molecular |
C7H9N3O2 |
|---|---|
Peso molecular |
167.17 g/mol |
Nombre IUPAC |
2-imino-5-prop-2-enyl-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C7H9N3O2/c1-2-3-4-5(11)9-7(8)10-6(4)12/h2,4H,1,3H2,(H3,8,9,10,11,12) |
Clave InChI |
KGCJTCOXGKHYGO-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1C(=O)NC(=N)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


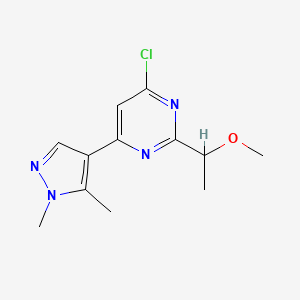


![7-Bromo-5-methoxy-1H-benzo[d][1,2,3]triazole](/img/structure/B11781700.png)
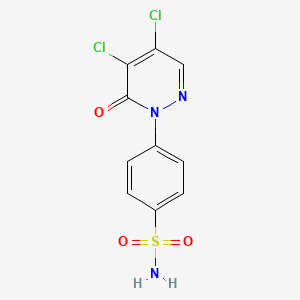
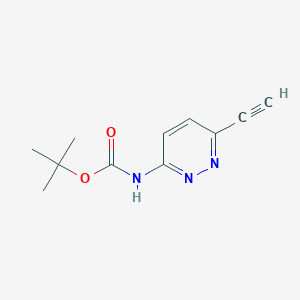


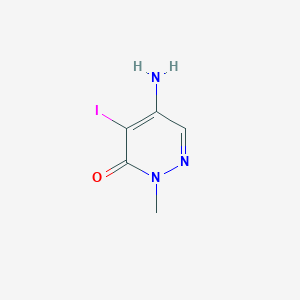
![2-(3-Bromophenyl)-5-((2,6-dimethylmorpholino)methyl)benzo[d]oxazole](/img/structure/B11781754.png)
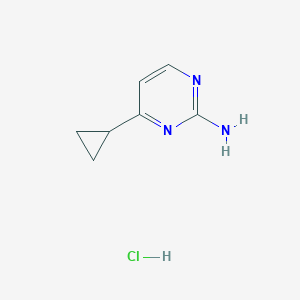
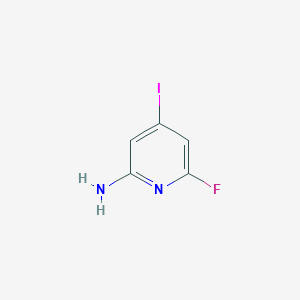
![(7-Methyl-7-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B11781763.png)
![3,6-Dichloro-N-(4'-chloro-[1,1'-biphenyl]-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B11781769.png)
